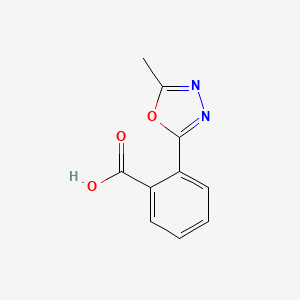

2-(5-メチル-1,3,4-オキサジアゾール-2-イル)安息香酸

概要

説明

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Synthesis Analysis

A unique series of oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by techniques such as FT-IR, LCMS, and NMR .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,3,4-oxadiazole derivative would depend on its exact structure. For example, the yield, melting point, and spectral data (FT-IR, NMR, LC-MS) can be determined for a specific compound .科学的研究の応用

抗がん活性

1,3,4-オキサジアゾール誘導体は、抗がん治療における可能性について評価されています。 MTTアッセイは、生きた細胞中のミトコンドリア酵素の活性を測定するもので、これらの化合物が癌細胞の増殖を阻害する効果を評価するために一般的に使用される方法です .

抗菌特性

これらの誘導体は、細菌感染症との闘いにおいても有望な結果を示しています。 予備的なスクリーニングでは、S. aureus、E. faecalis、E. coli、K. pneumoniaeなどの様々な菌株に対して、測定可能な最小阻害濃度(MIC)で、中等度の抗菌作用が示されています .

抗菌効果

1,3,4-オキサジアゾール誘導体は、抗菌特性に加えて、幅広い抗菌活性を示します。 これには、新しい抗菌治療の開発に不可欠となりうる、照射後の抗菌活性を測定する方法が含まれます .

抗ウイルス用途

これらの化合物の抗ウイルス特性は、もう1つの興味深い分野です。 対象の化合物に関する特定の研究は見つかりませんでしたが、1,3,4-オキサジアゾール誘導体というより広範なクラスは、この分野で可能性を示しています .

抗炎症および鎮痛効果

1,3,4-オキサジアゾール誘導体の抗炎症および鎮痛効果により、これらの化合物は鎮痛と炎症管理の候補となっています。 これらの特性は、慢性的な痛みと炎症性疾患のための新しい薬剤を開発するために重要です .

抗酸化特性

オキサジアゾール誘導体は、抗酸化特性についても研究されています。 これは、酸化ストレス関連疾患の予防に重要であり、フリーラジカルによって引き起こされる状態に対する新しい治療につながる可能性があります .

抗糖尿病の可能性

これらの化合物の潜在的な抗糖尿病効果も調査されています。 血糖値を調節する能力は、糖尿病や関連する代謝障害の管理に役立ちます .

抗真菌活性

最後に、1,3,4-オキサジアゾール誘導体の抗真菌活性は注目に値します。 既存の薬剤に対する耐性が高まっているため、新しい抗真菌剤を開発することが不可欠です .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-oxadiazole derivative would depend on its exact structure. Some general safety information for this class of compounds includes hazard statements such as H302, H315, H319, H332, H335, and precautionary statements such as P261, P280, P305+P351+P338 .

将来の方向性

作用機序

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting that they may interact with multiple targets.

Mode of Action

Oxadiazole derivatives have been reported to exhibit their therapeutic effects through various mechanisms, depending on the specific derivative and the biological target .

Biochemical Pathways

Given the broad range of biological activities exhibited by oxadiazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Cellular Effects

Oxadiazoles have been found to exhibit promising anticancer activity, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBJFWYPQURSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251560 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-64-0 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)

![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)

![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)

![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)

![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)

![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)